

In-depth Technical Guide: 2-Methyl-5nitropyrimidin-4(1H)-one

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Compound of Interest			
Compound Name:	2-Methyl-5-nitropyrimidin-4(1H)-		
	one		
Cat. No.:	B3176567	Get Quote	

Abstract: This technical guide provides a comprehensive overview of the molecular structure of **2-Methyl-5-nitropyrimidin-4(1H)-one** (CAS No. 99893-01-3). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also explores the closely related tautomeric form, 2-Methyl-5-nitropyrimidine-4,6-diol, and discusses the general characteristics of nitropyrimidinone compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

**2-Methyl-5-nitropyrimidin-4(1H)-one** is a heterocyclic organic compound belonging to the pyrimidinone family. The presence of a nitro group, a methyl group, and a carbonyl function on the pyrimidine ring suggests potential for diverse chemical reactivity and biological activity. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including nucleobases and various therapeutic agents. The nitro group, being a strong electron-withdrawing group, is known to influence the chemical and pharmacological properties of molecules, often imparting antimicrobial or other biological activities.

# **Molecular Structure and Properties**

The molecular structure of **2-Methyl-5-nitropyrimidin-4(1H)-one** is characterized by a pyrimidine ring substituted with a methyl group at position 2, a nitro group at position 5, and a carbonyl group at position 4.



Table 1: Chemical and Physical Properties of 2-Methyl-5-nitropyrimidin-4(1H)-one

Property	Value	Source
CAS Number	99893-01-3	[1][2]
Molecular Formula	C5H5N3O3	[3][4]
Molecular Weight	155.11 g/mol	[3]
IUPAC Name	2-methyl-5-nitropyrimidin- 4(1H)-one	[2]
Synonyms	2-methyl-5-nitro-pyrimidin- 4(3H)-one	[2]

### **Tautomerism**

An important structural aspect of **2-Methyl-5-nitropyrimidin-4(1H)-one** is its potential for keto-enol tautomerism. It can exist in equilibrium with its enol form, 2-Methyl-5-nitropyrimidine-4,6-diol (CAS No. 53925-27-2).

Caption: Keto-enol tautomerism of **2-Methyl-5-nitropyrimidin-4(1H)-one**.

The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. While the keto form is specified by the CAS number 99893-01-3, it is crucial for researchers to consider the presence of the enol tautomer in experimental and biological settings.

# Experimental Data (Predicted and from Related Compounds)

Direct experimental data such as NMR, mass spectrometry, and IR spectroscopy for **2-Methyl-5-nitropyrimidin-4(1H)-one** are not readily available in the reviewed literature. However, based on the known spectral data of similar pyrimidinone and nitropyrimidine derivatives, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for 2-Methyl-5-nitropyrimidin-4(1H)-one



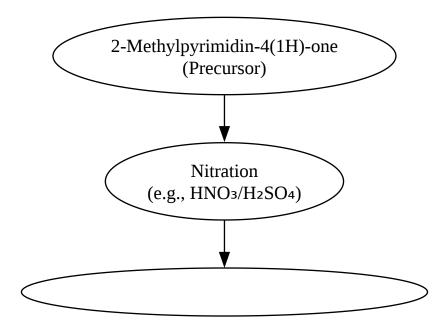
Technique	Predicted Peaks/Signals
<sup>1</sup> H NMR	- A singlet for the methyl protons (CH <sub>3</sub> ) around δ 2.0-2.5 ppm A singlet for the pyrimidine ring proton (C6-H) at a downfield chemical shift A broad singlet for the N-H proton.
<sup>13</sup> C NMR	- A signal for the methyl carbon (CH₃) Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) appearing at a significantly downfield shift The carbon attached to the nitro group (C5) would also be deshielded.
Mass Spec.	- A molecular ion peak [M] <sup>+</sup> corresponding to the molecular weight of 155.11 Fragmentation patterns may involve the loss of the nitro group (NO <sub>2</sub> ) and other characteristic fragments of the pyrimidine ring.
IR Spec.	- A characteristic C=O stretching vibration for the ketone group N-H stretching vibrations Asymmetric and symmetric stretching vibrations for the NO <sub>2</sub> group.

# **Synthesis**

A specific, detailed experimental protocol for the synthesis of **2-Methyl-5-nitropyrimidin-4(1H)-one** is not explicitly described in the surveyed scientific literature. However, general methods for the synthesis of nitropyrimidine derivatives often involve the nitration of a corresponding pyrimidinone precursor.

A plausible synthetic approach could involve the following conceptual steps:





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Caption: General workflow for evaluating the biological activity of a novel compound.

## Conclusion

**2-Methyl-5-nitropyrimidin-4(1H)-one** is a pyrimidine derivative with potential for interesting chemical and biological properties. However, there is a notable lack of published experimental data for this specific compound. This guide has provided an overview of its known properties, discussed its tautomeric relationship with 2-Methyl-5-nitropyrimidine-4,6-diol, and proposed a hypothetical synthetic route and a workflow for biological evaluation. Further experimental investigation is required to fully characterize the molecular structure and to explore the therapeutic potential of this compound.

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## References



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